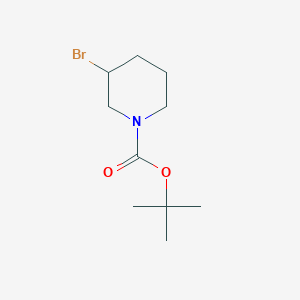

Tert-butyl 3-bromopiperidine-1-carboxylate

Description

tert-Butyl 3-bromopiperidine-1-carboxylate (CAS 849928-26-3) is a brominated piperidine derivative widely used as an intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₁₀H₁₈BrNO₂, with a molecular weight of 264.16 g/mol . The compound is characterized by a piperidine ring substituted with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Key properties include:

- Purity: ≥97% (HPLC)

- Storage: Requires inert atmosphere and refrigeration (2–8°C)

- Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic reactions, while the bromine atom serves as a reactive site for nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679621 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-26-3 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Boc-3-bromopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound used in the synthesis of various organic compoundsIt is often used as a building block in the synthesis of more complex molecules, suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

The mode of action of this compound is primarily through its role as a reactant in chemical synthesis. It can interact with various other compounds under specific conditions to form new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not directly stated in the available resources. As a building block in chemical synthesis, it is likely involved in the creation of molecules that can influence various biochemical pathways. The exact pathways would depend on the final compounds being synthesized.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier. Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds it is used to synthesize. As a building block in chemical synthesis, its primary role is to contribute to the formation of more complex molecules. The effects of these molecules can vary widely depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability. Furthermore, the specific reaction conditions, such as temperature and pH, can significantly impact its reactivity and the efficacy of the synthesis process.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-bromopiperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for certain enzymes, leading to the formation of new products through enzymatic catalysis. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in the modification of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the concentrations of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression.

Biological Activity

Tert-butyl 3-bromopiperidine-1-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 264.16 g/mol. The compound features a piperidine ring with a bromine substituent at the third position and a tert-butyl ester at the carboxylate group. This structural configuration contributes to its chemical reactivity and potential applications in medicinal chemistry.

Structural Characteristics

The compound can exist in two stereoisomeric forms, (R)- and (S)-tert-butyl 3-bromopiperidine-1-carboxylate, each exhibiting distinct biological activities due to their chiral centers:

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-tert-Butyl 3-bromopiperidine-1-carboxylate | Chiral center at the piperidine ring | Specific stereochemistry affecting biological activity |

| (S)-tert-Butyl 3-bromopiperidine-1-carboxylate | Chiral center at the piperidine ring | Different biological profile compared to (R) form |

| Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate | Additional fluorine substituents | Enhanced lipophilicity and potential receptor binding affinity |

While specific mechanisms of action for this compound are not fully elucidated, it is primarily regarded as a synthetic intermediate. Its bromine atom may enhance its reactivity, allowing it to participate in various biological interactions. The compound has been noted for its potential as a precursor for more complex molecules with significant biological activities, particularly in the context of drug development.

Applications in Medicinal Chemistry

- Bruton’s Tyrosine Kinase (BTK) Inhibition :

- The compound has been investigated as a potential BTK inhibitor, which is crucial for treating B-cell malignancies and autoimmune diseases. Research indicates that derivatives containing this compound can effectively inhibit BTK activity, providing a pathway for therapeutic applications in oncology and immunology .

- Trypanosomiasis Treatment :

- In studies evaluating compounds against Trypanosoma brucei, this compound derivatives showed promising activity. For instance, modifications aimed at improving metabolic stability while retaining potency against TbrPDEB1 were explored, highlighting the compound's relevance in addressing parasitic infections .

Study on BTK Inhibition

A recent study explored the synthesis of novel pyrazolopyrimidine-based BTK inhibitors that include (S)-tert-butyl 3-bromopiperidine-1-carboxylate as a key structural component. The study demonstrated that these inhibitors exhibited significant selectivity for BTK over human PDE4 isoforms, indicating their potential utility in treating hematological cancers .

Evaluation Against Trypanosoma Species

In another study, compounds derived from this compound were evaluated for their efficacy against various Trypanosoma species. The results indicated that certain modifications could enhance selectivity and potency against T. brucei, making them candidates for further development as antitrypanosomal agents .

Safety and Toxicity

Handling this compound requires adherence to standard laboratory safety protocols due to its irritant properties. While specific toxicity data is limited, general precautions should be taken when working with brominated compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-bromopiperidine-1-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties facilitate interactions with biological targets, making it a valuable precursor in drug development.

Case Study: BTK Inhibitors

One notable application is its incorporation into the design of Bruton’s tyrosine kinase (BTK) inhibitors. These inhibitors are crucial for treating B-cell malignancies and autoimmune diseases. The compound has been identified as a key structural component in novel pyrazolopyrimidine-based BTK inhibitors, demonstrating its potential in therapeutic applications.

Organic Synthesis

The compound is widely used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols), leading to diverse derivatives.

- Reduction Reactions : Can be reduced to yield corresponding piperidine derivatives.

- Oxidation Reactions : Facilitates the introduction of additional functional groups, enhancing reactivity and applications.

Synthesis Overview

The synthesis typically involves the bromination of piperidine derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Biological Studies

Due to its structural characteristics, this compound is employed in studying enzyme interactions and receptor binding. Its ability to act as a precursor for biologically active compounds makes it significant in pharmacological research.

Interaction Studies

Research has focused on its reactivity with various nucleophiles and electrophiles, which helps elucidate its mechanism of action within biological systems. This information is crucial for understanding how similar compounds may function as pharmaceuticals.

Industrial Applications

Beyond medicinal uses, this compound finds applications in developing agrochemicals and other industrial chemicals. Its versatility as a synthetic intermediate makes it suitable for various industrial processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the piperidine ring undergoes nucleophilic substitution (SN2) with a range of nucleophiles. This reaction is facilitated by the steric accessibility of the tertiary carbon and the electron-withdrawing effect of the carboxylate group.

Key Reaction Conditions and Examples:

Mechanistic Insights :

The SN2 pathway proceeds via a backside attack, forming a trigonal bipyramidal transition state. Kinetic studies indicate first-order dependence on both substrate and nucleophile concentrations . Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing the transition state.

Elimination Reactions

Under strongly basic conditions, this compound undergoes β-elimination to form a piperidine-derived alkene.

Reaction Parameters:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| NaOH | EtOH/H₂O | Reflux | 2,3-Dihydropyridine |

| t-BuOK | THF | 50°C | 1,2,3,6-Tetrahydropyridine |

Mechanism :

The E2 mechanism involves concerted deprotonation at the β-carbon and bromide departure, resulting in a conjugated dihydropyridine system . Steric hindrance from the tert-butyl group directs elimination to the less substituted position.

Comparative Mechanistic Analysis: SN1 vs. SN2

| Parameter | SN1 | SN2 |

|---|---|---|

| Rate Law | First-order in substrate | Second-order (substrate + nucleophile) |

| Intermediate | Carbocation | Transition state |

| Stereochemistry | Racemization | Inversion |

| Solvent | Polar protic (e.g., H₂O) | Polar aprotic (e.g., DMF) |

For this compound, SN2 dominates due to the tertiary carbon’s limited carbocation stability and the absence of resonance stabilization .

a) Pharmaceutical Intermediates

-

Used to synthesize MmpL3 inhibitors (anti-tuberculosis agents) .

-

Key precursor for spirocyclic compounds via azide-alkyne cycloaddition.

b) Ligand Design

Stability and Handling

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares tert-butyl 3-bromopiperidine-1-carboxylate with structurally related brominated piperidine and pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 849928-26-3 | C₁₀H₁₈BrNO₂ | 264.16 | Bromine at piperidine C3, Boc at N1 |

| tert-Butyl 3-bromopyrrolidine-1-carboxylate | 180695-79-8 | C₉H₁₅BrNO₂ | 248.13 | Bromine at pyrrolidine C3, Boc at N1 |

| tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | 158407-04-6 | C₁₂H₂₂BrNO₂ | 292.21 | Bromoethyl side chain at piperidine C4 |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 1354000-03-5 | C₁₁H₂₀BrNO₂ | 278.18 | Bromomethyl group at piperidine C4 |

| tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate | 1203686-41-2 | C₁₆H₂₂BrNO₂ | 340.26 | Bromophenyl substituent at piperidine C3 |

Key Observations :

- Steric Effects : Bromine at the 3-position (piperidine) vs. 4-position (e.g., 4-bromomethyl) alters steric accessibility for reactions .

- Substituent Diversity : Bromophenyl-substituted analogs (e.g., CAS 1203686-41-2) introduce aromaticity, influencing electronic properties and cross-coupling reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.